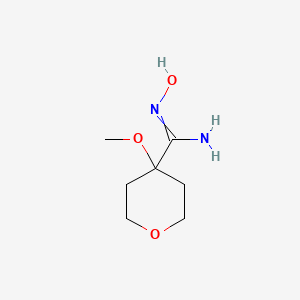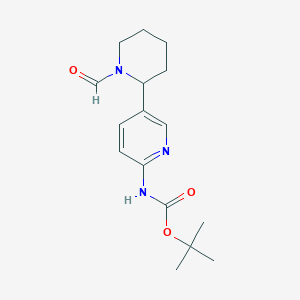![molecular formula C10H16N2O6 B11819950 Bis[3-(methylamino)oxetan-2-yl] oxalate](/img/structure/B11819950.png)
Bis[3-(methylamino)oxetan-2-yl] oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[3-(methylamino)oxetan-2-yl] oxalate is a chemical compound that features two oxetane rings, each substituted with a methylamino group Oxetanes are four-membered cyclic ethers known for their ring strain, which makes them reactive intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(methylamino)oxetan-2-yl] oxalate typically involves the formation of the oxetane ring followed by functionalization with methylamino groups. One common method is the epoxide ring-opening reaction using trimethyloxosulfonium ylide, which forms the oxetane ring . The methylamino groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Bis[3-(methylamino)oxetan-2-yl] oxalate can undergo several types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can target the oxalate group or the oxetane ring.
Substitution: Nucleophilic substitution reactions can occur at the methylamino groups or the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and bromine (Br2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methylamino groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
Bis[3-(methylamino)oxetan-2-yl] oxalate has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Its potential as a precursor for bioactive molecules makes it a candidate for drug development.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Bis[3-(methylamino)oxetan-2-yl] oxalate exerts its effects involves the reactivity of the oxetane ring and the oxalate group. The ring strain in the oxetane ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions that can form various intermediates. These intermediates can then participate in further chemical transformations, targeting specific molecular pathways and enzymes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Bis[3-(methylamino)oxetan-2-yl] oxalate is unique due to its dual oxetane rings and the presence of both methylamino and oxalate groups. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other oxetane derivatives.
Properties
Molecular Formula |
C10H16N2O6 |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
bis[3-(methylamino)oxetan-2-yl] oxalate |
InChI |
InChI=1S/C10H16N2O6/c1-11-5-3-15-9(5)17-7(13)8(14)18-10-6(12-2)4-16-10/h5-6,9-12H,3-4H2,1-2H3 |
InChI Key |
ZBQRPRGZAIUIOI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1COC1OC(=O)C(=O)OC2C(CO2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,18(23)-heptaen-7-amine](/img/structure/B11819869.png)


![N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride](/img/structure/B11819880.png)
![N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11819885.png)
![(E)-N-{[4-(difluoromethoxy)-2-fluorophenyl]methylidene}hydroxylamine](/img/structure/B11819892.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid](/img/structure/B11819898.png)

![N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate](/img/structure/B11819902.png)



![N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B11819929.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B11819932.png)
